molecular formula C16H24N2O2 B5652383 ethyl 4-(2,5-dimethylbenzyl)-1-piperazinecarboxylate

ethyl 4-(2,5-dimethylbenzyl)-1-piperazinecarboxylate

Cat. No. B5652383
M. Wt: 276.37 g/mol
InChI Key: WDLHXAGDPXEJLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives involves multi-component reactions or cyclocondensation processes. For example, Rajkumar et al. (2014) describe a synthesis method for piperazine derivatives using a four-component cyclocondensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate, catalyzed by SO4^2−/Y2O3 in ethanol, indicating a potential pathway for synthesizing ethyl 4-(2,5-dimethylbenzyl)-1-piperazinecarboxylate or related compounds (R. Rajkumar, A. Kamaraj, K. Krishnasamy, 2014).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and spectroscopic techniques (IR, NMR), plays a crucial role in determining the configuration and conformation of compounds. For instance, Kulkarni et al. (2016) synthesized and characterized derivatives of N-Boc piperazine, revealing insights into their linear and L-shaped configurations through single crystal X-ray diffraction analysis (B. Kulkarni, Sharada Thimmappaiah, Harisha Padigar, S. P. Adimule, Naveen Shivalingegowda, Lokanath K. Neratur, Manjunatha Kumsi, 2016).

Chemical Reactions and Properties

Chemical properties of piperazine derivatives, including their reactivity and interaction with other molecules, can be explored through studies such as the one by Ledenyova et al. (2018), which investigates the reaction mechanisms involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates, highlighting the ANRORC rearrangement process (I. V. Ledenyova, A. Falaleev, K. Shikhaliev, E. A. Ryzhkova, F. Zubkov, 2018).

Physical Properties Analysis

The physical properties of a compound, such as solubility, melting point, and crystalline form, are essential for understanding its behavior in various environments. The study by Weatherhead-Kloster et al. (2005) on organic crystal engineering with piperazine derivatives provides insights into crystallization processes, polymorphism, and hydrogen bonding networks, which are critical for the physical characterization of compounds like ethyl 4-(2,5-dimethylbenzyl)-1-piperazinecarboxylate (Robin A Weatherhead-Kloster, H. Selby, Walter B Miller Iii, E. Mash, 2005).

Chemical Properties Analysis

Analyzing the chemical properties involves understanding the reactivity, stability, and functional group interactions of the compound. The work by Prakash et al. (2014) on the characterization of piperazine derivatives and their complexes with metals like Ni(II), Zn(II), and Cd(II) provides valuable information on the coordination chemistry and potential chemical behavior of ethyl 4-(2,5-dimethylbenzyl)-1-piperazinecarboxylate (O. Prakash, Priyanka Gautam, R. Dani, A. Nandi, N. K. Singh, R. Singh, 2014).

properties

IUPAC Name

ethyl 4-[(2,5-dimethylphenyl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-4-20-16(19)18-9-7-17(8-10-18)12-15-11-13(2)5-6-14(15)3/h5-6,11H,4,7-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLHXAGDPXEJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5423509

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